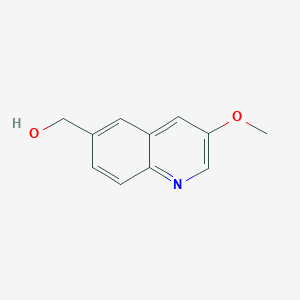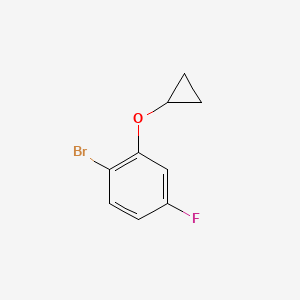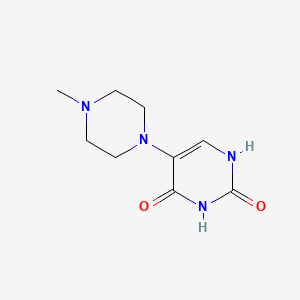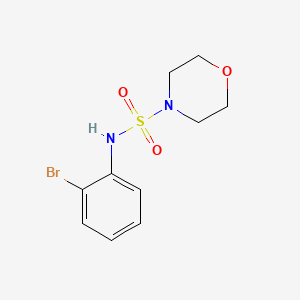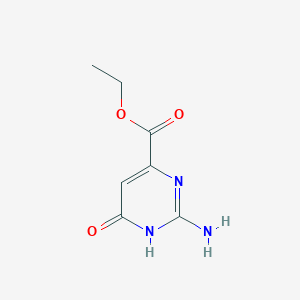
ethyl 2-(4-cyanobenzamido)-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ethyl 2-(4-cyanobenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyanobenzoyl group and an ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-cyanobenzamido)-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.
Introduction of the Cyanobenzoyl Group: The cyanobenzoyl group is introduced through a nucleophilic substitution reaction, where a cyanobenzoyl chloride reacts with the thiazole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.
化学反応の分析
Types of Reactions
ethyl 2-(4-cyanobenzamido)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the cyanobenzoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; solvent such as ethanol or acetonitrile; reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiazole derivatives with various substituents.
科学的研究の応用
ethyl 2-(4-cyanobenzamido)-4-methyl-1,3-thiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of ethyl 2-(4-cyanobenzamido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzoyl group can form hydrogen bonds or electrostatic interactions with active sites, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl 2-[(4-cyanobenzoyl)amino]-4-methyl-1,3-oxazole-5-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.
Ethyl 2-[(4-cyanobenzoyl)amino]-4-methyl-1,3-imidazole-5-carboxylate: Contains an imidazole ring, offering different chemical reactivity.
Uniqueness
ethyl 2-(4-cyanobenzamido)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct electronic and steric properties. These properties make it a valuable compound in various chemical and biological applications, distinguishing it from its oxazole and imidazole counterparts.
特性
分子式 |
C15H13N3O3S |
|---|---|
分子量 |
315.3 g/mol |
IUPAC名 |
ethyl 2-[(4-cyanobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H13N3O3S/c1-3-21-14(20)12-9(2)17-15(22-12)18-13(19)11-6-4-10(8-16)5-7-11/h4-7H,3H2,1-2H3,(H,17,18,19) |
InChIキー |
HSVHKXNYCHBYRI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C#N)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
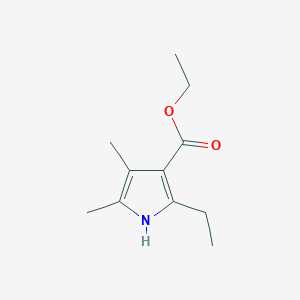

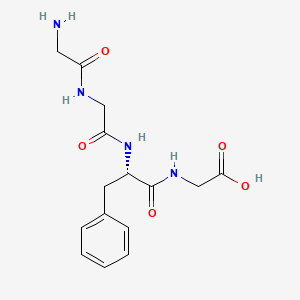
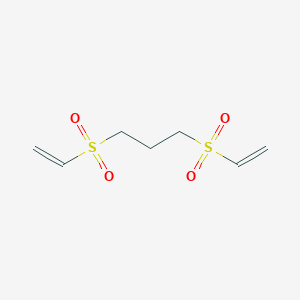
![4-Chlorothieno[2,3-B]pyridine-5-carboxamide](/img/structure/B8780585.png)
